molecular formula C22H18BrN3 B4855324 6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine

6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine

Cat. No. B4855324
M. Wt: 404.3 g/mol
InChI Key: KPCXBCSOFHHZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives, which have been found to possess various biological activities such as anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, it has been found to inhibit the proliferation of herpes simplex virus and respiratory syncytial virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine in lab experiments is its high potency and selectivity. It has been found to possess a high degree of selectivity towards cancer cells and viruses, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine. One direction is to study its potential as a therapeutic agent in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a drug delivery system for targeted drug delivery. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Scientific Research Applications

6-bromo-N-(2,4-dimethylphenyl)-4-phenyl-2-quinazolinamine has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its antiviral properties against herpes simplex virus and respiratory syncytial virus. In addition, it has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCXBCSOFHHZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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